molecular formula C13H12N2O2S B8370247 3-[(3-Nitrobenzyl)thio]aniline

3-[(3-Nitrobenzyl)thio]aniline

Cat. No. B8370247
M. Wt: 260.31 g/mol
InChI Key: MTLPGFSBOBSTPQ-UHFFFAOYSA-N
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Description

3-[(3-Nitrobenzyl)thio]aniline is a useful research compound. Its molecular formula is C13H12N2O2S and its molecular weight is 260.31 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

3-[(3-nitrophenyl)methylsulfanyl]aniline

InChI

InChI=1S/C13H12N2O2S/c14-11-4-2-6-13(8-11)18-9-10-3-1-5-12(7-10)15(16)17/h1-8H,9,14H2

InChI Key

MTLPGFSBOBSTPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=CC=CC(=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-aminobenzenethiol (0.51 mL, 4.8 mmol) and sodium methoxide (0.31 g, 5.8 mmol) in N,N-dimethylformamide (5.3 mL) was stirred at 25° C. for 10 minutes (min). The reaction mixture was treated with a solution of 1-(bromomethyl)-3-nitro-benzene (1.0 g, 4.8 mmol) in N,N-dimethylformamide (4.5 mL) dropwise and stirred at 25° C. for 1 h. The reaction mixture was poured into water (50 mL) and extracted with ethyl acetate (100 mL). The organic layer was separated and washed with brine (25 mL), dried over anhydrous sodium sulfate, filtered, and evaporated to give a crude brown oil. This material was purified by flash column chromatography to give the desired product (1.2 g, 95%) as a tan oil. LCMS for C13H13N2O2S (M+H)+: m/z=261.0.
Quantity
0.51 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
4.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
95%

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